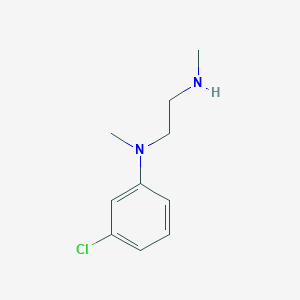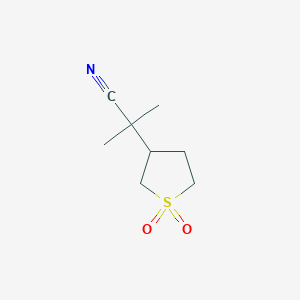![molecular formula C8H8N2OS B13526461 Benzothiazole, 2-[(aminooxy)methyl]-](/img/structure/B13526461.png)
Benzothiazole, 2-[(aminooxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-[(aminooxy)methyl]- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazole derivatives are widely used in various fields such as medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2-[(aminooxy)methyl]- typically involves the reaction of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the condensation of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products. The use of green chemistry principles, such as solvent-free reactions and environmentally friendly reagents, is also becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, 2-[(aminooxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or alkyl halides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Applications De Recherche Scientifique
Benzothiazole, 2-[(aminooxy)methyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, rubber accelerators, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of benzothiazole, 2-[(aminooxy)methyl]- involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a rubber accelerator and corrosion inhibitor.
2-Methylbenzothiazole: Utilized in the synthesis of dyes and other industrial chemicals.
Uniqueness
Benzothiazole, 2-[(aminooxy)methyl]- is unique due to its aminooxy functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other molecular targets, making it a valuable compound in medicinal chemistry and other research fields .
Propriétés
Formule moléculaire |
C8H8N2OS |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
O-(1,3-benzothiazol-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H8N2OS/c9-11-5-8-10-6-3-1-2-4-7(6)12-8/h1-4H,5,9H2 |
Clé InChI |
YGAWPVSHKADCLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-[(2-Chloro-4-fluoro-phenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13526415.png)


![3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate](/img/structure/B13526433.png)

![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)


